Cas no 88150-45-2 (Ethyl (2-Azidoethoxy)acetoacetate)
Ethyl (2-Azidoethoxy)acetoacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (2-Azidoethoxy)acetoacetate
- Butanoic acid, 4-(2-azidoethoxy)-3-oxo-, ethyl ester
- Ethyl 4-(2-azidoethoxy)-3-oxobutanoate
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- Inchi: 1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3
- InChI Key: KTVPZBURNBMJNW-UHFFFAOYSA-N
- SMILES: O(CCN=[N+]=[N-])CC(CC(=O)OCC)=O
Computed Properties
- Exact Mass: 215.09100
Experimental Properties
- PSA: 102.35000
- LogP: 0.28836
Ethyl (2-Azidoethoxy)acetoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E899555-100mg |
Ethyl (2-Azidoethoxy)acetoacetate |
88150-45-2 | 100mg |
$ 110.00 | 2023-09-07 | ||
| TRC | E899555-250mg |
Ethyl (2-Azidoethoxy)acetoacetate |
88150-45-2 | 250mg |
$ 150.00 | 2023-09-07 | ||
| TRC | E899555-500mg |
Ethyl (2-Azidoethoxy)acetoacetate |
88150-45-2 | 500mg |
$ 276.00 | 2023-09-07 | ||
| TRC | E899555-1g |
Ethyl (2-Azidoethoxy)acetoacetate |
88150-45-2 | 1g |
$ 425.00 | 2022-06-05 | ||
| TRC | E899555-2.5g |
Ethyl (2-Azidoethoxy)acetoacetate |
88150-45-2 | 2.5g |
$1183.00 | 2023-05-18 | ||
| TRC | E899555-1000mg |
Ethyl (2-Azidoethoxy)acetoacetate |
88150-45-2 | 1g |
$523.00 | 2023-05-18 |
Ethyl (2-Azidoethoxy)acetoacetate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Ethyl (2-Azidoethoxy)acetoacetate
Ethyl (2-Azidoethoxy)acetoacetate: A Comprehensive Overview
Ethyl (2-Azidoethoxy)acetoacetate, with CAS No. 88150-45-2, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a derivative of acetoacetate, a well-known β-keto ester, which serves as a valuable building block in organic chemistry. The presence of the azide group (-N3) in its structure introduces unique reactivity and functional diversity, making it an essential intermediate in various chemical transformations.
The structure of Ethyl (2-Azidoethoxy)acetoacetate consists of an ethoxy group substituted with an azide moiety at the second carbon position. This substitution pattern allows for a wide range of chemical reactions, particularly those involving azide groups. The azide functionality is highly reactive and can participate in click chemistry reactions, such as the Huisgen cycloaddition, which has become a cornerstone in modern organic synthesis. This makes Ethyl (2-Azidoethoxy)acetoacetate a valuable precursor for the construction of complex molecules with high precision and efficiency.
Recent advancements in click chemistry have further highlighted the importance of Ethyl (2-Azidoethoxy)acetoacetate in drug discovery and materials science. Researchers have utilized this compound to synthesize bioactive molecules with potential applications in treating various diseases, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that derivatives of this compound can modulate key enzymes involved in cellular signaling pathways, offering new avenues for therapeutic intervention.
In addition to its role in drug discovery, Ethyl (2-Azidoethoxy)acetoacetate has found applications in polymer chemistry. The azide group enables the formation of robust polymer networks through click reactions, leading to materials with enhanced mechanical properties and biocompatibility. These materials have potential uses in tissue engineering and regenerative medicine, where biocompatible scaffolds are essential for promoting cell growth and differentiation.
The synthesis of Ethyl (2-Azidoethoxy)acetoacetate typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the alkylation of acetoacetic ester with an azidated ethylene glycol derivative, followed by purification to isolate the final product. The development of efficient synthetic routes has been a focus of recent research, aiming to improve yield and reduce reaction times while maintaining high purity standards.
From an analytical standpoint, Ethyl (2-Azidoethoxy)acetoacetate can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the structure and purity of the compound. The characteristic signals from the azide group and the β-keto ester moiety provide clear evidence of successful synthesis and functional group preservation.
In terms of stability and storage, Ethyl (2-Azidoethoxy)acetoacetate is generally stable under standard laboratory conditions but should be protected from moisture and light to prevent unwanted degradation. Proper handling procedures are essential to ensure safety and maintain the integrity of the compound during storage and transportation.
Looking ahead, the continued exploration of Ethyl (2-Azidoethoxy)acetoacetate's reactivity and applications is expected to yield further breakthroughs in organic synthesis and materials science. Its unique combination of functional groups positions it as a key player in the development of novel chemical entities with diverse applications across multiple disciplines.
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